
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is a synthetic organic compound that belongs to the class of steroids. Steroids are a large family of compounds that play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the steroid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Alkylation: Introduction of methyl groups at specific positions on the steroid backbone.
Methoxylation: Addition of a methoxy group to the steroid structure.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on biological systems, including hormone regulation.
Industry: Used in the production of steroid-based products.
Mécanisme D'action
The mechanism of action of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets and pathways. This may include:
Hormone Receptors: Binding to hormone receptors and modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.
Signal Transduction: Affecting signal transduction pathways related to steroid hormones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group.
Methyltestosterone: A synthetic anabolic steroid with methyl groups.
Uniqueness
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other steroids.
Propriétés
Numéro CAS |
54793-02-1 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-methoxy-13,16,16-trimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H28O2/c1-20(2)12-18-17-7-5-13-11-14(23-4)6-8-15(13)16(17)9-10-21(18,3)19(20)22/h6,8,11,16-18H,5,7,9-10,12H2,1-4H3/t16-,17-,18+,21+/m1/s1 |
Clé InChI |
JNQVQWBUEKUMDX-WIRSXHRWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC1(CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
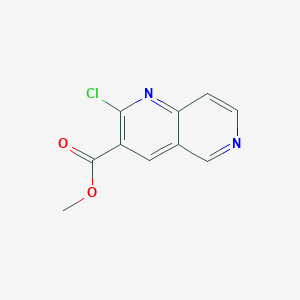
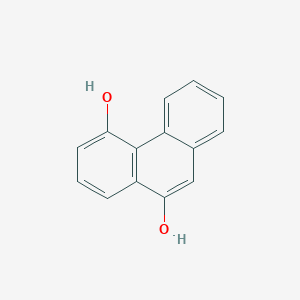


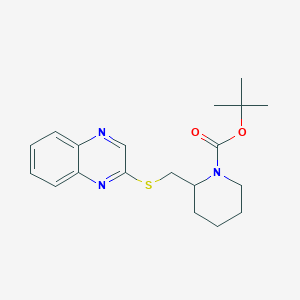
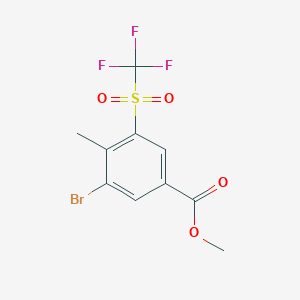
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
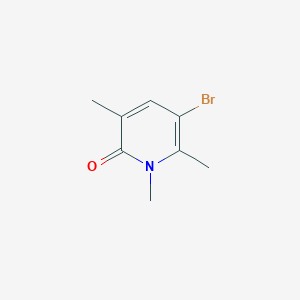


![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

